2-butoxy-5-phenyl-3H-azepine
Description
Properties
Molecular Formula |
C16H19NO |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
2-butoxy-5-phenyl-3H-azepine |
InChI |
InChI=1S/C16H19NO/c1-2-3-13-18-16-10-9-15(11-12-17-16)14-7-5-4-6-8-14/h4-9,11-12H,2-3,10,13H2,1H3 |
InChI Key |
WRTCBNZTJXPLNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=NC=CC(=CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence describes three 2-hydroxybenzophenone derivatives (BPOH-TPA, BPOH-PhCz, BPOH-SF) synthesized via Suzuki coupling . A meaningful comparison would require data on analogous azepines (e.g., substituent effects on ring stability, electronic properties, or reactivity), but such information is absent.
Hypothetical Comparison Framework (Lacking Evidence):
Critical Limitations in Available Evidence
- These classes differ in ring size, functional groups, and reactivity.
- Missing Data: No spectral (NMR, MS), thermodynamic (melting point, solubility), or application-related data for this compound are provided.
- Unavailable Analogues : The evidence lacks azepine derivatives (e.g., 2-ethoxy-5-phenyl-3H-azepine or 2-butoxy-5-tolyl-3H-azepine) for comparative analysis.
Recommendations for Further Research
To address this gap, future studies should:
Synthesize this compound and characterize its properties (e.g., via XRD, NMR, and computational modeling).
Explore analogs with varying substituents (e.g., alkyl, aryl, or electron-withdrawing groups) to assess structure-activity relationships.
Compare its reactivity with other nitrogen-containing heterocycles (e.g., pyrroles, pyridines, or caprolactams).
Preparation Methods
Alkoxylation of Chlorinated Azepine Precursors
A primary route to 2-butoxy-5-phenyl-3H-azepine involves alkoxylation of a chlorinated intermediate. This method is analogous to procedures described in the synthesis of structurally related azepines. For example, This compound can be derived from 2-chloro-5-phenyl-3H-azepine via nucleophilic substitution with sodium butoxide.
Reaction Conditions :
-
Substrate : 2-Chloro-5-phenyl-3H-azepine (1.0 equiv)
-
Nucleophile : Sodium butoxide (1.2 equiv)
-
Solvent : Dimethylformamide (DMF)
-
Temperature : 80–100°C
-
Duration : 12–24 hours
This method typically achieves yields of 70–85% , with purity dependent on recrystallization solvents (e.g., heptane or ethyl acetate) . The reaction proceeds via an SN2 mechanism , where the butoxy group displaces chloride at the 2-position. Steric hindrance from the phenyl group at C5 minimizes competing reactions at adjacent positions.
Ring-Closing Metathesis (RCM) of Diene Precursors
Ring-closing metathesis offers an alternative pathway, particularly for constructing the azepine ring before introducing the butoxy group. A diene precursor such as N-allyl-5-phenyl-pent-4-en-1-amine undergoes RCM using a Grubbs catalyst:
Procedure :
-
Catalyst : Grubbs II (5 mol%)
-
Solvent : Dichloromethane (DCM)
-
Temperature : 40°C
-
Duration : 6 hours
Post-cyclization, the resulting 5-phenyl-3H-azepine is functionalized at C2 via alkoxylation, as described in Section 1 . This two-step approach achieves an overall yield of 60–75% , with the RCM step being rate-limiting due to catalyst efficiency.
Reductive Amination Followed by Etherification
A three-step synthesis involves:
-
Reductive amination of 5-phenyl-2-oxo-azepane with butylamine.
-
Reduction of the resulting imine to the secondary amine.
-
Etherification at C2 using butyl bromide.
Key Data :
| Step | Reagents | Yield (%) |
|---|---|---|
| Reductive amination | NaBH3CN, MeOH, 25°C, 12h | 82 |
| Reduction | LiAlH4, THF, 0°C→RT, 2h | 78 |
| Etherification | Butyl bromide, K2CO3, DMF, 80°C | 65 |
This method emphasizes chemo-selectivity , as the phenyl group at C5 directs functionalization to C2 .
Acid-Catalyzed Cyclization of Amino Alcohols
Amino alcohols such as 2-amino-5-phenyl-pentanol can undergo acid-catalyzed cyclization to form the azepine ring. Subsequent butoxylation is achieved via Mitsunobu conditions:
Cyclization :
-
Catalyst : Polyphosphoric acid (PPA)
-
Temperature : 110°C
-
Duration : 30 minutes
Mitsunobu Reaction :
-
Reagents : Diethyl azodicarboxylate (DEAD), PPh3, Butanol
-
Yield : 70%
This route is notable for avoiding harsh alkoxylation conditions, though the Mitsunobu step requires careful stoichiometric control .
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Alkoxylation | High yields, simple conditions | Requires chlorinated precursor | 70–85 |
| RCM | Modular ring construction | Catalyst cost, step count | 60–75 |
| Reductive amination | Chemo-selective | Multi-step, purification | 50–65 |
| Acid cyclization | Mild conditions post-cyclization | High-temperature cyclization | 65–70 |
Mechanistic Insights and Optimization
-
Alkoxylation : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of butoxide. Elevated temperatures (>80°C) mitigate steric effects but risk decomposition .
-
RCM : Second-generation Grubbs catalysts improve turnover but necessitate inert atmospheres. Substrate purity is critical to prevent catalyst poisoning .
-
Mitsunobu : Tributylphosphine oxide byproduct complicates purification; silica gel chromatography is essential .
Industrial-Scale Considerations
For kilogram-scale production, the alkoxylation route is preferred due to operational simplicity. Key parameters include:
Q & A
What are the recommended synthetic routes for 2-butoxy-5-phenyl-3H-azepine, and how do reaction conditions influence yield?
Basic Research Question
The synthesis of this compound typically involves multi-step reactions, with key steps including cyclization and functional group substitution. A common approach employs palladium or copper catalysts in solvents like dimethylformamide (DMF) or toluene to optimize yields . For example, coupling reactions under inert atmospheres (e.g., nitrogen) at controlled temperatures (60–80°C) are critical to avoid side products. Yield optimization requires careful selection of catalysts, solvent polarity, and reaction time, which can be monitored via thin-layer chromatography (TLC) .
Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
Basic Research Question
High-performance liquid chromatography (HPLC) with UV detection is recommended for purity analysis, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are essential for structural elucidation . Infrared (IR) spectroscopy can confirm functional groups like the azepine ring and butoxy substituents. For trace impurities, gas chromatography-mass spectrometry (GC-MS) is advised, particularly for volatile byproducts .
How should this compound be stored to ensure long-term stability?
Basic Research Question
Stability studies indicate that the compound is light-sensitive and prone to hydrolysis. Storage in amber glass vials under refrigeration (2–8°C) in anhydrous conditions (e.g., with desiccants) is optimal . For extended storage, argon or nitrogen purging of vials minimizes oxidative degradation. Periodic purity checks via HPLC are recommended to monitor degradation over time .
What computational methods can predict the reactivity of this compound in novel reactions?
Advanced Research Question
Density functional theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in electrophilic substitution or cycloaddition reactions . Molecular docking studies may also assess binding affinities for pharmacological targets. Software like Gaussian or ORCA, combined with PubChem-derived molecular descriptors, are standard tools .
How can researchers resolve discrepancies in reported spectroscopic data for this compound?
Advanced Research Question
Contradictions in NMR or IR spectra often arise from solvent effects, tautomerism, or impurities. Cross-validation using multiple techniques (e.g., 2D NMR, X-ray crystallography) is critical . For example, inconsistent ¹³C NMR signals may require variable-temperature NMR to identify dynamic processes. Collaborative data sharing and adherence to standardized reporting protocols (e.g., IUPAC guidelines) mitigate interpretative errors .
What methodologies are suitable for evaluating the pharmacological activity of this compound?
Advanced Research Question
In vitro assays (e.g., enzyme inhibition, receptor binding) using purified targets (e.g., kinases, GPCRs) are initial steps. Cell-based assays (e.g., cytotoxicity, apoptosis) should follow, with dose-response curves to determine IC₅₀ values . For in vivo studies, rodent models with pharmacokinetic profiling (e.g., bioavailability, half-life) are recommended. ELISA or Western blotting can validate mechanistic hypotheses .
How can regioselectivity challenges in derivatizing this compound be addressed?
Advanced Research Question
Regioselectivity in functionalization (e.g., halogenation, alkylation) depends on steric and electronic factors. Directed ortho-metalation (DoM) strategies using directing groups (e.g., amides) or transition-metal catalysts (e.g., Pd-mediated C–H activation) can enhance selectivity . Computational modeling of transition states (via DFT) aids in predicting favorable reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
